4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of amide bonds, and introduction of the methylsulfanyl group. Common reagents used in these reactions include phenylmethoxycarbonyl chloride, amino acids, and thiol-containing compounds. The reaction conditions may involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amide bonds can produce primary amines .
Scientific Research Applications
4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its multiple amide linkages.
Mechanism of Action
The mechanism of action of 4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide bonds allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfanyl-2-oxo-butanoic acid: Similar in structure but lacks the phenylmethoxycarbonylamino groups.
4-(Methylsulfanyl)-2-(phenylformamido)butanoic acid: Contains a phenylformamido group instead of the phenylmethoxycarbonylamino groups.
2-[(5E)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid: Contains a thiazolidinone ring instead of the amide linkages.
Uniqueness
4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid is unique due to its combination of a methylsulfanyl group and multiple phenylmethoxycarbonylamino groups. This structure provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
75501-70-1 |
---|---|
Molecular Formula |
C17H23N3O6S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24) |
InChI Key |
VLJOWOASNQUTGI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.